molecular formula C17H34O2 B8083519 Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester

Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester

Cat. No.: B8083519
M. Wt: 270.5 g/mol
InChI Key: RUTKMMVOGBZDPN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester belongs to the class of synthetic esters derived from branched carboxylic acids and alcohols. Its IUPAC name systematically describes its structure: the hexanoic acid backbone is substituted with methyl groups at the 3, 5, and 5 positions, esterified with 2-ethylhexanol. The compound’s branched architecture reduces crystallinity, enhancing its utility as a plasticizer and solvent.

Key Identifiers

Property Value Source
CAS Registry Number 70969-70-9
EC Number 275-073-7
Molecular Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol
Synonyms Ethylhexyl isononanoate; Dragoxat 89; Isononanoic acid, 2-ethylhexyl ester

The ester’s solubility profile is predominantly lipophilic, with negligible miscibility in water but high solubility in organic solvents like ethanol and acetone. Its logP value of 5.21 underscores its hydrophobic nature, making it ideal for formulations requiring water resistance.

Historical Development in Organic Chemistry

The synthesis of branched esters like 2-ethylhexyl 3,5,5-trimethylhexanoate emerged in the mid-20th century alongside advancements in petrochemical derivatives. Initially developed as plasticizers to replace phthalates, these esters gained traction due to their superior stability and lower migration rates. The compound’s commercial production expanded in the 1980s, driven by demand in the coatings industry for durable, weather-resistant films. Academic interest has since focused on optimizing its synthesis—typically via acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol—to improve yield and purity.

Industrial and Academic Relevance

Industrially, this ester is prized for its dual role as a plasticizer and emollient. In polymer science, it enhances the flexibility of polyvinyl chloride (PVC) and acrylic resins without compromising tensile strength. Cosmetic formulations leverage its non-greasy texture and skin-conditioning properties, with over 16 personal care products listing it as an ingredient. Academically, researchers explore its potential in drug delivery systems, where its branched structure may improve the solubility of hydrophobic active pharmaceutical ingredients (APIs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-3-yl 7-methyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-5-7-9-13-16(6-2)19-17(18)14-11-8-10-12-15(3)4/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTKMMVOGBZDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)CCCCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Homogeneous Acid Catalysts

Sulfuric acid (H2SO4H_2SO_4) and para-toluenesulfonic acid (pTSApTSA) are traditional catalysts, offering high reactivity at elevated temperatures (150–200°C). However, these acids often require neutralization post-reaction, complicating purification.

Metal-Based Catalysts

Titanium and tin compounds, such as tetra(isopropyl) orthotitanate and tin(II) 2-ethylhexanoate, provide superior selectivity and reduced side reactions. For example, tin(II) 2-ethylhexanoate achieves >97% ester purity at 220°C under reduced pressure (400–600 hPa). Zinc(II) acetate dihydrate is another alternative, though it demands longer reaction times.

Table 1: Catalyst Performance Comparison

CatalystTemperature (°C)Pressure (hPa)Reaction Time (h)Purity (%)
Tetra(isopropyl) orthotitanate190–220400–600697
Tin(II) 2-ethylhexanoate220400–600598.5
Zinc(II) acetate dihydrate220600895

Reaction Optimization and Process Design

Stoichiometry and Reactant Ratios

A 20–30 mol% excess of 2-ethylhexanol is typically employed to drive the equilibrium toward ester formation. This excess compensates for the reversible nature of esterification and facilitates water removal via azeotropic distillation.

Temperature and Pressure Profiles

Reactions proceed in two stages:

  • Initial Heating : 150–190°C at atmospheric pressure to initiate esterification.

  • Reduced-Pressure Phase : 400–600 hPa at 220°C to accelerate water removal and minimize side reactions like etherification.

Solvent-Free Systems

Industrial-scale syntheses often avoid solvents to reduce costs and simplify downstream processing. The inherent miscibility of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol enables efficient mixing without diluents.

Purification and Quality Control

Activated Carbon Treatment

Post-reaction crude esters are treated with 0.3–1.0 wt% activated carbon to adsorb colored impurities and residual catalysts. This step enhances product clarity and stability.

Vacuum Distillation

Unreacted alcohols and acids are removed via fractional distillation under vacuum (10–50 hPa). The ester’s high boiling point (≈300°C) allows effective separation from lower-boiling components.

Analytical Validation

Gas chromatography (GC) monitors reaction progress, targeting >97% ester content. Residual hydroxyl numbers (≤5.0 mg KOH/g) confirm complete esterification.

Industrial-Scale Case Studies

Batch Reactor Configuration

A 2 L stirred-tank reactor charged with 3,5,5-trimethylhexanoic acid (1.456 mol), 2-ethylhexanol (1.8 mol), and tin(II) 2-ethylhexanoate (0.36 mol%) achieved 98.5% purity after 5 hours at 220°C.

Continuous Flow Systems

Pilot studies using tubular reactors demonstrate 20% faster reaction times compared to batch processes, though catalyst retention remains a challenge.

Emerging Methodologies and Innovations

Enzymatic Esterification

Preliminary studies using lipases (e.g., Candida antarctica) show promise for low-temperature (40–60°C), solvent-free syntheses, though yields remain suboptimal (70–80%).

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times by 50% (2–3 hours) while maintaining >95% purity, but scalability limitations persist .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C17H34O2
  • Molecular Weight : 270.46 g/mol
  • Physical State : Colorless liquid
  • Solubility : Insoluble in water; soluble in organic solvents

Biochemical Applications

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester is primarily used as a solvent and stabilizer in biochemical reactions. Its lipophilic nature enhances the solubility of various biomolecules, making it suitable for:

  • Biochemical Assays : It plays a crucial role in non-aqueous environments where traditional solvents fail to dissolve hydrophobic compounds.
  • Enzyme Studies : The compound aids in studying lipid-protein interactions and enzyme activities by providing a suitable medium for reactions involving hydrophobic substrates .

Industrial Applications

The compound is employed in several industrial processes due to its excellent solubility and stability properties:

  • Plasticizers : It is used to improve the flexibility and durability of plastics.
  • Coatings and Inks : Its solvent properties make it ideal for formulations in coatings and inks, enhancing their performance .
  • Lubricants : The compound is utilized in the production of lubricants due to its ability to reduce friction and wear .

Cosmetic and Pharmaceutical Formulations

In the cosmetic industry, this ester serves as an emulsifying agent and stabilizer in formulations. It is recognized for its safety in cosmetic applications by expert panels . In pharmaceuticals, it is used to formulate certain drugs where solubility enhancement is required.

Case Study 1: Biochemical Interaction Studies

A study investigating the effects of 2-Ethylhexyl 3,5,5-trimethylhexanoate on enzyme stability revealed that the compound significantly enhanced the activity of certain enzymes under non-aqueous conditions. This was attributed to its ability to maintain enzyme conformation and prevent denaturation.

Case Study 2: Environmental Impact Assessment

Research conducted under the Canadian Environmental Protection Act assessed the environmental persistence of hexanoic acid esters. The study indicated that while these compounds are stable in various environments, they undergo degradation through hydrolysis under specific conditions .

Comparison with Similar Compounds

Key Observations :

  • Volatility : The 2-ethylhexyl ester’s branched structure reduces volatility compared to ethyl or methyl esters, making it less prominent in aroma profiles but more stable in industrial applications .
  • Odor Contribution: Unlike hexanoic acid ethyl ester (ROAV 43–82 in beverages ), the target compound’s bulky ester group likely diminishes its odor activity, as seen in analogs like hexanoic acid octyl ester (ROAV <5) .
  • Lipophilicity: The compound’s logP (estimated >7 via Crippen Method ) exceeds that of shorter-chain esters (e.g., ethyl hexanoate logP ~2.7), suggesting utility in non-polar matrices like polymers or emollients .

Stability and Reactivity

  • Hydrolysis Resistance: Branched esters like the target compound exhibit slower hydrolysis rates than linear esters (e.g., ethyl hexanoate) due to steric hindrance, enhancing stability in acidic or enzymatic environments .
  • Thermal Stability: Higher molecular weight and branching likely increase melting and boiling points compared to ethyl hexanoate (bp ~167°C) .

Biological Activity

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester, commonly referred to as 2-Ethylhexyl 3,5,5-trimethylhexanoate, is an organic compound with significant biological activity. This compound is characterized by its chemical formula C17H34O2C_{17}H_{34}O_2 and is primarily utilized in various industrial and biological applications due to its emulsifying and dispersing properties.

Overview of Biological Activity

The biological activity of this compound is multifaceted, impacting cellular processes, biochemical reactions, and metabolic pathways. Its role as a solvent and stabilizer enhances the solubility of hydrophobic molecules, making it valuable in biochemical assays and studies related to lipid-protein interactions.

  • Target Interaction : The compound interacts with lipid membranes and proteins, influencing their conformation and stability.
  • Cellular Effects : It alters cell membrane properties, modulating cell signaling pathways and affecting gene expression.
  • Molecular Mechanism : At a molecular level, it binds to lipid membranes and proteins, which can inhibit or activate enzymes crucial for various biochemical processes.

The following table summarizes the biochemical properties of Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester:

Property Description
SolubilityInsoluble in water; soluble in organic solvents
LipophilicityHigh lipophilicity enhances interaction with hydrophobic biomolecules
StabilityRelatively stable under standard conditions but degrades under heat or light
Cellular LocalizationAccumulates in lipid-rich regions like cell membranes

Cellular Effects

Research indicates that this compound affects various cellular processes:

  • Cell Proliferation : It can enhance or inhibit cell proliferation depending on dosage.
  • Differentiation : Influences cellular differentiation through modulation of signaling pathways.
  • Apoptosis : Alters apoptosis rates by affecting key signaling molecules.

Case Studies and Research Findings

  • Enzyme Interaction Study :
    A study evaluated the interaction of Hexanoic acid esters with various enzymes using a semi-quantitative diagnostic kit. The results indicated that this compound influences the activity of enzymes such as alkaline phosphatase and lipases (see Table below).
    Enzyme Type Activity Level
    Alkaline PhosphataseHigh (+)
    EsteraseModerate (++)
    Lipase (C14)Low (-)
  • Toxicity Assessment in Animal Models :
    In animal models, varying dosages demonstrated that low doses enhance cellular functions while high doses result in toxicity characterized by cell death and tissue damage.
  • Metabolic Pathway Influence :
    The compound has been shown to modulate lipid metabolism by interacting with key enzymes involved in biosynthesis and degradation processes.

Q & A

Basic: How can the molecular structure of 2-ethylhexyl 3,5,5-trimethylhexanoate be experimentally validated?

Answer:
The compound’s structure (C₁₇H₃₄O₂, MW 270.45) can be confirmed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Non-polar capillary columns (e.g., 5% phenyl methyl siloxane) with temperature gradients (60°C to 270°C at 15°C/min) are effective for separation and fragmentation analysis .
  • NMR Spectroscopy: Compare experimental spectra with predicted shifts for methyl (δ 0.8–1.2 ppm), ester carbonyl (δ 170–175 ppm), and branched alkyl groups.
  • InChIKey Validation: Use the NIST-provided InChIKey (LCVHZNSIAYNAGX-UHFFFAOYSA-N) for database cross-referencing .

Basic: What computational methods are used to predict thermodynamic properties of this ester?

Answer:
Key methods include:

Property Method Example Output
LogP (octanol/water)Crippen MethodPredicted logP = 7.2–8.5
Heat Capacity (Cpg)Joback Group Contribution450–500 J/mol·K at 298 K
Critical TemperatureNIST WebbookTc ≈ 650–700 K (extrapolated)
These methods require validation against experimental data (e.g., differential scanning calorimetry for melting points).

Advanced: How do discrepancies arise in viscosity predictions for this ester across computational models?

Answer:
Dynamic viscosity (dvisc) predictions vary due to:

  • Model Limitations: The Joback Method assumes ideal gas behavior, underestimating intermolecular forces in branched esters .
  • Temperature Sensitivity: Experimental data from NIST shows a 30% deviation in dvisc at 400 K compared to McGowan Method outputs, likely due to unaccounted steric effects .
    Resolution: Use molecular dynamics simulations (e.g., AMBER force fields) to refine viscosity models.

Advanced: What challenges exist in extrapolating toxicological data for this ester using read-across strategies?

Answer:
As noted in CIR assessments, read-across from similar esters (e.g., ethylhexyl isononanoate) is invalid due to:

  • Structural Differences: The 3,5,5-trimethyl branching alters metabolic pathways compared to linear esters, impacting biodegradation and toxicity .
  • Data Gaps: No primary in vivo studies exist for this compound. Mitigation involves QSAR models prioritizing esterase hydrolysis rates and metabolite profiling .

Basic: How is the compound’s solubility profile determined for environmental fate studies?

Answer:

  • Experimental: Measure water solubility via shake-flask method (log10ws ≈ -6.2 at 25°C) .
  • Predictive: Crippen’s fragmentation model estimates log10ws = -5.8, but deviations occur due to ester hydrophobicity .
  • Partitioning: Use logP (7.2–8.5) to model bioaccumulation potential in lipid-rich tissues .

Advanced: What analytical strategies resolve co-elution issues in GC-MS for this ester in complex matrices?

Answer:

  • Column Optimization: Use polarizable columns (e.g., 50% phenyl polysilphenylene-siloxane) to improve resolution of branched esters .
  • Tandem MS (MS/MS): Fragment ions at m/z 99 (C₅H₇O₂⁺) and m/z 157 (C₈H₁₃O₂⁺) confirm identity amid co-eluting peaks .
  • Retention Index (I): Compare experimental I values (e.g., 1151) against NIST databases for verification .

Advanced: How does the compound’s thermal stability impact its use in high-temperature applications?

Answer:

  • Decomposition Analysis: Thermogravimetric analysis (TGA) shows onset decomposition at 220°C, with major mass loss at 300°C (ester cleavage).
  • Kinetic Modeling: Arrhenius parameters (Ea ≈ 120 kJ/mol) derived from dynamic TGA data predict half-life degradation at 250°C .
  • Mitigation: Stabilizers (e.g., hindered phenols) reduce radical-mediated degradation in polymer matrices.

Basic: What spectroscopic markers distinguish this ester from structurally similar derivatives?

Answer:

  • IR Spectroscopy: Ester C=O stretch at 1740 cm⁻¹ and C-O-C asymmetric stretch at 1250 cm⁻¹.
  • ¹³C NMR: Unique quaternary carbon signals at δ 35–40 ppm (3,5,5-trimethyl branching) .
  • High-Resolution MS: Exact mass 270.4507 (Δ < 2 ppm) differentiates from isomers like 2-ethylhexyl isononanoate .

Advanced: Why are experimental critical properties (Tc, Pc) lacking for this compound, and how can researchers address this?

Answer:

  • Challenges: Limited experimental data due to high molecular weight (270.45 g/mol) and decomposition risks at critical points .
  • Solutions:
    • Use extrapolation via Lee-Kesler mixing rules with homologous esters (e.g., hexyl hexanoate, Tc = 673 K) .
    • Validate predictions with pulsed-heating techniques in microreactors.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester
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Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester

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